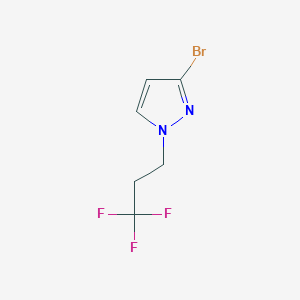

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is an organic compound with the molecular formula C6H6BrF3N2 It is a halogenated pyrazole derivative, characterized by the presence of a bromine atom and a trifluoropropyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 3,3,3-trifluoropropylhydrazine with 3-bromo-1-propyne under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously collected. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of pyrazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Formation of pyrazole oxides.

Reduction Reactions: Formation of pyrazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

A. Antitumor Activity

Research indicates that pyrazole derivatives, including 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole, exhibit significant antitumor properties. The trifluoropropyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cancer cell targets. Studies have shown that similar compounds can inhibit specific cancer pathways, making them candidates for further pharmacological development.

B. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The introduction of the trifluoropropyl group may enhance the interaction with enzymes involved in inflammatory responses. Research utilizing molecular docking simulations has suggested that compounds like this compound could effectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .

C. Analgesic Effects

The analgesic properties of pyrazoles are well-documented, with studies indicating that certain derivatives can provide pain relief comparable to conventional analgesics. The structural modifications in this compound may contribute to its efficacy as an analgesic agent .

Synthesis and Chemical Properties

A. Synthesis Methods

Various synthetic routes have been explored for producing this compound. Techniques include:

- Negishi Coupling : This method allows for the formation of C(sp³) enriched drug-like compounds through cross-coupling reactions .

- Multicomponent Reactions : These reactions facilitate the efficient synthesis of complex pyrazole structures with diverse functional groups .

B. Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF3N2 with a molecular weight of approximately 305.07 g/mol. The presence of the trifluoropropyl group significantly alters its physical and chemical properties, enhancing its solubility and reactivity compared to other pyrazole derivatives.

Material Science Applications

A. Fluorinated Polymers

The incorporation of trifluoropropyl groups into polymer matrices can improve the thermal stability and mechanical properties of materials. Research has demonstrated that polymers modified with fluorinated compounds exhibit enhanced resistance to solvents and thermal degradation .

B. Coatings and Surface Modifications

Fluorinated compounds like this compound can be used in developing advanced coatings that provide hydrophobicity and chemical resistance. These coatings are beneficial in various industrial applications where durability is crucial .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- 3-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- 3-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- 3-Fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Comparison

Compared to its analogs, this compound exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the trifluoropropyl group imparts significant lipophilicity and metabolic stability, enhancing its potential as a bioactive compound.

Biologische Aktivität

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The unique structural features of this compound, particularly the bromine and trifluoropropyl groups, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C9H8BrF3N2, with a molecular weight of approximately 305.07 g/mol. The presence of a trifluoropropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which may enhance the compound's binding affinity and specificity towards these targets. Additionally, the trifluoropropyl group can increase hydrophobic interactions, further facilitating interactions with lipid membranes and proteins.

Anti-inflammatory Effects

Compounds in the pyrazole class are known for their anti-inflammatory properties. For instance, celecoxib, a well-known pyrazole derivative, functions as a selective COX-2 inhibitor. It is plausible that this compound may exhibit similar anti-inflammatory effects due to its structural characteristics .

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in disease pathways. For example, it may modulate the activity of enzymes related to inflammatory responses or cancer progression. This inhibition could be due to the formation of covalent bonds between the compound and nucleophilic residues in proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

- Case Study 1 : A study on related pyrazoles demonstrated significant cytotoxicity against Trypanosoma brucei, suggesting that modifications in the pyrazole structure can lead to enhanced activity against parasitic infections .

- Case Study 2 : Research indicated that certain trifluoromethyl-substituted pyrazoles showed excellent metabolic stability and low cytotoxicity in vitro, reinforcing the potential for developing these compounds into therapeutics .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to other related compounds:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| This compound | Antitumor/Anti-inflammatory | Potential for enzyme inhibition and cytotoxicity |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Other Trifluoro-substituted Pyrazoles | Various | Enhanced metabolic stability and low cytotoxicity |

Eigenschaften

IUPAC Name |

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEERQYPNZVUORJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.